3-(Azetidin-3-yl)-1,2,4-oxadiazole

Covalent drug discovery Cysteine-targeting electrophiles Chemical proteomics

3-(Azetidin-3-yl)-1,2,4-oxadiazole (CAS 1781586-69-3, molecular formula C₅H₇N₃O) is a heterocyclic building block composed of a four-membered azetidine ring linked at its 3-position to the 3-position of a 1,2,4-oxadiazole ring. It belongs to the broader class of 1,2,4-oxadiazole azetidine derivatives, a scaffold family that has been patented for sphingosine-1-phosphate (S1P) receptor modulation and more recently identified through high-throughput screening as a novel cysteine-targeting electrophile with a distinctive ring-opening mechanism.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 1781586-69-3
Cat. No. B1489408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1,2,4-oxadiazole
CAS1781586-69-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NOC=N2
InChIInChI=1S/C5H7N3O/c1-4(2-6-1)5-7-3-9-8-5/h3-4,6H,1-2H2
InChIKeyPEMCLMGELIVCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-1,2,4-oxadiazole (CAS 1781586-69-3): Core Scaffold Identity and Procurement-Relevant Classification


3-(Azetidin-3-yl)-1,2,4-oxadiazole (CAS 1781586-69-3, molecular formula C₅H₇N₃O) is a heterocyclic building block composed of a four-membered azetidine ring linked at its 3-position to the 3-position of a 1,2,4-oxadiazole ring . It belongs to the broader class of 1,2,4-oxadiazole azetidine derivatives, a scaffold family that has been patented for sphingosine-1-phosphate (S1P) receptor modulation [1] and more recently identified through high-throughput screening as a novel cysteine-targeting electrophile with a distinctive ring-opening mechanism [2]. The compound is commercially available at 95% purity from multiple suppliers, including LeYan (catalog 2098212) and Chemenu (catalog CM1072391), and is also supplied as the trifluoroacetic acid salt form by Fujifilm Wako .

Why 3-(Azetidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole or Azetidine Isomers


The specific 3,3′-connectivity between the azetidine ring and the 1,2,4-oxadiazole in this compound is not interchangeable with isomers. The regioisomer 5-(azetidin-3-yl)-1,2,4-oxadiazole places the azetidine at the oxadiazole 5-position, altering the electronic environment and the distance between the azetidine nitrogen and the oxadiazole ring system, which directly impacts target binding geometry [1]. Moreover, the 1,2,4-oxadiazole isomer itself is functionally distinct from 1,3,4-oxadiazole and 1,2,5-oxadiazole congeners: the 1,2,4-oxadiazole ring has been shown to confer higher isoenzyme selectivity as a zinc-binding group replacement in HDAC inhibitors compared to other oxadiazole regioisomers [2]. Critically, the azetidinyl oxadiazole scaffold—specifically with the 1,2,4-oxadiazole linkage—has been mechanistically validated as a cysteine-targeting electrophile that reacts via a ring-opening mechanism, a property absent in alternative heterocycle-azetidine combinations [3]. Generic substitution therefore risks loss of both the geometric precision and the unique covalent-reactivity profile that define this scaffold's utility in probe and drug discovery.

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-1,2,4-oxadiazole Relative to Comparators


Cysteine-Reactive Electrophile: Azetidinyl Oxadiazole Ring-Opening Selectivity vs. Acrylamide and Chloroacetamide Electrophiles

The azetidinyl oxadiazole scaffold, to which 3-(azetidin-3-yl)-1,2,4-oxadiazole belongs, was identified by scalable thiol reactivity profiling (STRP) as a novel cysteine-reactive electrophile class. Unlike conventional acrylamide and chloroacetamide warheads that rely on Michael addition or nucleophilic substitution, azetidinyl oxadiazoles react with cysteine thiols through a ring-opening-based mechanism, enabling covalent engagement of cysteine residues broadly across the human proteome with a distinct selectivity fingerprint [1]. In a direct head-to-head STRP screen of a large chemical library against a panel of cysteine-containing probes, the azetidinyl oxadiazole moiety emerged as one of only a handful of electrophilic groups showing high intrinsic cysteine reactivity orthogonal to established warheads [1].

Covalent drug discovery Cysteine-targeting electrophiles Chemical proteomics

Antimicrobial Selectivity: 3-Azetidinyl Oxadiazole Nitrofuran Analog Outperforms Ciprofloxacin Against S. aureus

In a series of 13 new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, the compound 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h), which directly incorporates the 3-(azetidin-3-yl)-1,2,4-oxadiazole core, inhibited Staphylococcus aureus at a minimum inhibitory concentration (MIC) lower than all comparator antibiotics tested, including ciprofloxacin, nitrofurantoin, and furazidin [1]. Among the ESKAPE pathogen panel, compound 2h showed pronounced species specificity against S. aureus, with molecular docking indicating preferential targeting of azoreductase (AzoR) and oxygen-insensitive NADPH nitroreductase (NfsA) in S. aureus over the same targets in other bacterial species [1]. This contrasts with the broad-spectrum activity of ciprofloxacin and highlights the potential of the 3-(azetidin-3-yl)-1,2,4-oxadiazole core for precision antibiotic design.

Antimicrobial resistance ESKAPE pathogens Precision antibiotics

S1P1 Receptor Modulation: 3-Position Oxadiazole-Azetidine Conjugates Achieve Sub-Nanomolar Potency

The 1,2,4-oxadiazole azetidine scaffold, with the oxadiazole substituted at the 3-position (as in compounds derived from 3-(azetidin-3-yl)-1,2,4-oxadiazole), has been extensively characterized in the patent literature and BindingDB as a pharmacophore for sphingosine-1-phosphate receptor 1 (S1P1) modulation [1][2]. Representative 3-substituted 1,2,4-oxadiazole azetidine compounds demonstrate S1P1 IC50 values in the low nanomolar to sub-nanomolar range: e.g., IC50 = 5.10 nM for 1-({4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid (BDBM22211) [2] and IC50 = 1.80 nM for the related 4-isopropyloxy analog (BDBM22212) [3]. Critically, selectivity data from the BindingDB show that shifting the azetidine attachment from the oxadiazole 3-position to the 5-position or replacing the oxadiazole with a different heterocycle results in substantially altered S1P receptor subtype selectivity profiles [1].

S1P receptor pharmacology Immunomodulation Autoimmune disease

Regioisomeric Identity: 3-(Azetidin-3-yl)-1,2,4-oxadiazole vs. 5-(Azetidin-3-yl)-1,2,4-oxadiazole — Divergent Physicochemical and Target-Engagement Profiles

The 3-(azetidin-3-yl)-1,2,4-oxadiazole regioisomer (CAS 1781586-69-3) positions the azetidine nitrogen approximately one bond length closer to the oxadiazole ring oxygen compared to its 5-substituted counterpart (CAS not identical; available as hydrochloride salt). This positional difference alters the pKa of the azetidine nitrogen, the dipole moment of the molecule, and the hydrogen-bonding geometry with biological targets [1]. In the SIRT2 inhibitor series, 1,2,4-oxadiazoles with 3-position substitution showed distinct structure-activity relationships compared to 5-substituted analogs, with the 3-substituted variants demonstrating superior binding pose quality in X-ray crystallography [2]. Furthermore, the commercial availability of the pure 3-substituted regioisomer at 95% purity from multiple vendors contrasts with the 5-substituted analog, which is predominantly available as the hydrochloride salt, introducing formulation and counterion considerations during procurement.

Regioisomer differentiation Bioisostere design Medicinal chemistry building blocks

Procurement-Relevant Application Scenarios for 3-(Azetidin-3-yl)-1,2,4-oxadiazole (CAS 1781586-69-3)


Covalent Probe and Drug Discovery: Cysteine-Targeting Warhead Development

Research groups developing covalent inhibitors or activity-based protein profiling (ABPP) probes can employ 3-(azetidin-3-yl)-1,2,4-oxadiazole as a core scaffold for installing a novel cysteine-reactive electrophile. The azetidinyl oxadiazole moiety, validated by STRP screening, reacts with cysteine thiols via a ring-opening mechanism that is mechanistically orthogonal to acrylamide and chloroacetamide warheads, enabling covalent engagement of cysteine residues in protein pockets inaccessible to conventional electrophiles [1]. The scaffold has been demonstrated to covalently modify a distal cysteine in the deubiquitinase UCHL1, resulting in augmentation of catalytic activity—a functional outcome not achievable with standard warhead classes [1].

Precision Antibiotic Development: Nitrofuran Conjugate Synthesis Targeting ESKAPE Pathogens

3-(Azetidin-3-yl)-1,2,4-oxadiazole serves as a key synthetic intermediate for constructing 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole antimicrobial agents. The derivative 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (compound 2h) demonstrated S. aureus inhibition at MIC values lower than ciprofloxacin, nitrofurantoin, and furazidin in head-to-head ESKAPE panel testing, with pronounced species selectivity driven by preferential azoreductase and NfsA targeting in S. aureus [2]. Procurement of the 3-(azetidin-3-yl)-1,2,4-oxadiazole building block enables SAR exploration of the molecular periphery for tuned pathogen selectivity [2].

S1P1 Receptor Modulator Medicinal Chemistry: Autoimmune and Inflammatory Disease Programs

The 3-(azetidin-3-yl)-1,2,4-oxadiazole scaffold is a validated pharmacophore for S1P1 receptor modulation, with 3-position oxadiazole-azetidine conjugates achieving S1P1 binding IC50 values of 1.80–5.10 nM and >5,500-fold selectivity over S1P3 [1][2]. Industrial and academic medicinal chemistry teams pursuing S1P1 agonists or antagonists for multiple sclerosis, inflammatory bowel disease, or other autoimmune indications should procure the 3-substituted regioisomer specifically, as the 5-substituted analog lacks this documented potency and selectivity profile [1].

Sirtuin 2 (SIRT2) Inhibitor Development: Oncology and Neurodegeneration

1,2,4-Oxadiazole-based compounds have been crystallographically validated as SIRT2 inhibitors with selectivity over SIRT1, SIRT3, and SIRT5 (inactive up to 100 µM against these isoforms). The 1,2,4-oxadiazole ring serves as a zinc-binding group surrogate for the canonical hydroxamate, conferring improved isoenzyme selectivity [1]. 3-(Azetidin-3-yl)-1,2,4-oxadiazole provides the core heterocyclic scaffold for constructing SIRT2-selective inhibitors with anticancer activity demonstrated through reduced cell viability and inhibited prostate cancer cell migration in vitro [1].

Quote Request

Request a Quote for 3-(Azetidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.